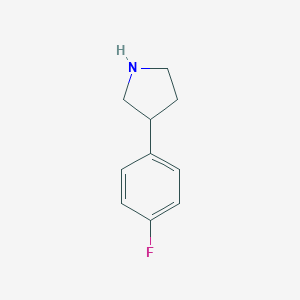

3-(4-Fluorophenyl)pyrrolidine

Beschreibung

Significance of the Pyrrolidine (B122466) Core in Medicinal Chemistry and Organic Synthesis

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and a versatile tool in organic synthesis. tandfonline.comnih.govfrontiersin.org Its prevalence is a testament to its favorable physicochemical properties and its presence in a vast number of biologically active molecules. nih.govfrontiersin.org

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous natural products, particularly alkaloids, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govbaranlab.orgmdpi.com Its structural versatility, which includes hydrophilicity, basicity, and rigidity, allows for extensive modification, leading to compounds with a wide spectrum of biological activities. tandfonline.combohrium.com

Pyrrolidine derivatives have demonstrated a remarkable range of pharmacological effects, including:

Anticancer tandfonline.comnih.gov

Antidiabetic tandfonline.comnih.gov

Antiviral tandfonline.comontosight.ainih.gov

Antibacterial tandfonline.comnih.gov

Antifungal tandfonline.comnih.gov

Anti-inflammatory tandfonline.comontosight.ainih.gov

Anticonvulsant tandfonline.comnih.gov

The ability of the pyrrolidine framework to interact with biological targets like enzymes and receptors makes it a critical component in drug design. tandfonline.com For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate-processing enzymes, making them attractive candidates for treating cancer and metabolic diseases. nih.gov The stereochemistry of the pyrrolidine ring is also crucial, as different spatial orientations of substituents can lead to varied biological profiles due to distinct binding modes with target proteins. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Core

| Drug Name | Therapeutic Area |

|---|---|

| Captopril | Antihypertensive (ACE inhibitor) mdpi.com |

| Anisomycin | Antibiotic, Antineoplastic mdpi.com |

| Asunaprevir | Antiviral (HCV Protease Inhibitor) mdpi.com |

| Eletriptan | Antimigraine Agent mdpi.com |

| Raclopride | Antipsychotic mdpi.com |

Beyond its direct role as a pharmacophore, the pyrrolidine ring is a fundamental building block in organic synthesis. frontiersin.orgsigmaaldrich.comresearchgate.net Its derivatives, such as the amino acid L-proline and its alcohol form, prolinol, are frequently used as chiral starting materials or catalysts for creating complex, stereochemically defined molecules. nih.govmdpi.com The non-planar, three-dimensional structure of the pyrrolidine ring allows chemists to explore chemical space more effectively than with flat, aromatic rings. nih.gov

The synthesis of complex natural products and novel therapeutic agents often relies on strategies that construct or functionalize the pyrrolidine core. nih.govrsc.org For example, bicyclic pyrrolidines are key intermediates in the synthesis of antiviral drugs like the HCV protease inhibitor Telaprevir. acs.org The development of new synthetic methods, such as cycloaddition reactions, continues to expand the toolkit for creating diverse pyrrolidine-based structures for drug discovery. researchgate.netrsc.org

The Fluorophenyl Moiety in Drug Design and its Influence on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.commdpi.com The fluorophenyl group, in particular, is a common feature in many successful drugs, valued for its ability to modulate key physicochemical and pharmacokinetic properties. encyclopedia.pubnih.gov

Fluorine's effect on lipophilicity—a measure of how well a compound dissolves in fats and lipids—is a critical factor in drug design. Increased lipophilicity can improve a drug's ability to cross cell membranes, potentially enhancing its absorption and bioavailability. tandfonline.comnih.govwikipedia.org While replacing a hydrogen atom with a fluorine atom often leads to a modest increase in lipophilicity, the effect can be complex and context-dependent. ucd.ieresearchgate.net For example, fluorination of an aromatic ring generally increases lipophilicity, whereas fluorination of aliphatic chains can sometimes decrease it. mdpi.comresearchgate.net

The high electronegativity of fluorine also influences the acidity or basicity (pKa) of nearby functional groups. tandfonline.comucd.ie By reducing the basicity of an adjacent amine, for example, fluorine substitution can lead to a higher proportion of the neutral form of a drug at physiological pH. This can improve its ability to permeate membranes and enhance oral absorption, ultimately leading to better bioavailability. tandfonline.comtandfonline.com

Table 2: Influence of Fluorine Substitution on Physicochemical Properties

| Property | General Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Lipophilicity | Often increases, especially on aromatic rings. tandfonline.comnih.gov | The C-F bond is more hydrophobic than the C-H bond. wikipedia.org |

| pKa | Can lower the pKa of nearby basic groups (e.g., amines). tandfonline.comucd.ie | Fluorine is highly electron-withdrawing, reducing electron density on the basic center. tandfonline.com |

| Bioavailability | Often improved. tandfonline.comnih.gov | Enhanced membrane permeation due to modulated lipophilicity and pKa. tandfonline.comtandfonline.com |

The introduction of fluorine can significantly enhance a drug's interaction with its target protein and improve its metabolic stability. tandfonline.commdpi.com Although fluorine is only slightly larger than hydrogen, its unique electronic properties can lead to stronger binding affinities. tandfonline.com Fluorine can participate in favorable interactions within a protein's binding pocket, including electrostatic and hydrogen-bonding interactions, which can increase a drug's potency. benthamscience.comresearchgate.net

One of the most valuable applications of fluorine in drug design is to block metabolic oxidation. encyclopedia.pubucd.ie The carbon-fluorine (C-F) bond is exceptionally strong, much more so than a carbon-hydrogen (C-H) bond. mdpi.comucd.ie By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, chemists can prevent the drug from being broken down by enzymes like cytochrome P450. ucd.ieresearchgate.net This strategic substitution can prolong the drug's half-life in the body, increasing its duration of action. wikipedia.orgnih.gov The para-fluorophenyl group is particularly effective at this, protecting the aromatic ring from hydroxylation, a common metabolic pathway that can sometimes lead to toxic byproducts. encyclopedia.pubwikipedia.org

Academic Context of 3-(4-Fluorophenyl)pyrrolidine

The compound this compound serves as a valuable building block and intermediate in chemical synthesis and pharmaceutical research. chemimpex.coma2bchem.com Its structure combines the desirable three-dimensional geometry of the pyrrolidine ring with the advantageous properties of the 4-fluorophenyl group. chemimpex.coma2bchem.com

In academic and industrial research, this compound is utilized as a key intermediate for synthesizing more complex molecules, particularly those targeting the central nervous system and other neurological disorders. chemimpex.comevitachem.com The presence of the fluorinated phenyl ring enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold provides a rigid framework that can be precisely functionalized. chemimpex.com Researchers use this and related chiral variants, such as (3R)-3-(4-fluorophenyl)pyrrolidine, to perform asymmetric synthesis, creating specific stereoisomers to study their interactions with biological targets like enzymes and receptors. a2bchem.comevitachem.com Its application in the development of novel therapeutic agents showcases its significance as a scaffold in modern medicinal chemistry. chemimpex.coma2bchem.com

Current Research Landscape and Gaps

The current research landscape for this compound and its derivatives is vibrant, with numerous studies exploring its potential in medicinal chemistry. Researchers are actively investigating its role as a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders. chemimpex.com The ability of the this compound scaffold to interact with neurotransmitter systems makes it a valuable tool in neuroscience research.

Recent studies have focused on creating derivatives with enhanced biological activities. For instance, the introduction of a methyl group and a substituted phenyl group at the 3- and 4-positions of the pyrrolidine ring has led to the discovery of potent RORγt inverse agonists, which have potential applications in treating autoimmune diseases. nih.gov Similarly, derivatives of 3,4-disubstituted pyrrolidine sulfonamides have been synthesized and evaluated as selective inhibitors of the glycine (B1666218) transporter type 1 (GlyT1), which could be beneficial in treating schizophrenia. arabjchem.org

Despite the progress, there are still gaps in the research. While many studies focus on the synthesis and biological evaluation of derivatives, there is a need for more in-depth investigations into the mechanism of action of these compounds. A clearer understanding of how the this compound scaffold interacts with its biological targets at a molecular level would facilitate the design of more potent and selective drug candidates. Further exploration into the structure-activity relationships (SAR) is also crucial to optimize the therapeutic potential of this scaffold. nih.gov

Potential as a Lead Compound or Intermediate in Novel Therapeutic Strategies

The this compound scaffold holds considerable promise as a lead compound and a versatile intermediate in the development of new therapeutic strategies. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The unique structural features of this compound, including the presence of a fluorine atom and a chiral center, make it an attractive starting point for the design of novel drugs. chemimpex.coma2bchem.com

Its role as an intermediate is particularly significant in the synthesis of compounds targeting the central nervous system. chemimpex.comchemimpex.com For example, it has been used to develop potential antidepressants and anxiolytics by modifying its structure to enhance interactions with specific neurotransmitter systems. Research has also demonstrated the potential of its derivatives in other therapeutic areas. Studies have shown that certain derivatives exhibit anticancer properties, with the fluorine substitution potentially enhancing their efficacy. Furthermore, derivatives have been investigated for their anticonvulsant and antimicrobial activities. smolecule.comnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQWISAVOSATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390260 | |

| Record name | 3-(4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144620-11-1 | |

| Record name | 3-(4-fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Fluorophenyl Pyrrolidine and Its Derivatives

Established Synthetic Pathways to the Pyrrolidine (B122466) Core

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in numerous natural products and pharmaceuticals. nih.gov Its synthesis has been extensively studied, leading to a variety of reliable methods.

Approaches Involving 1,3-Dipolar Cycloaddition Reactions

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. The concerted [3+2] cycloaddition leads to the formation of the five-membered pyrrolidine ring with good control over regioselectivity and stereoselectivity. nih.gov

The generation of the azomethine ylide is a key step and can be achieved through various methods, such as the thermal or photochemical ring-opening of aziridines, or the decarboxylation of α-amino acids. mdpi.com The choice of dipolarophile can be varied to introduce a wide range of substituents onto the pyrrolidine ring. nih.gov For instance, the reaction of an azomethine ylide with an electron-deficient alkene proceeds readily to afford highly functionalized pyrrolidines. mdpi.com

A notable application of this methodology is the asymmetric 1,3-dipolar cycloaddition, which allows for the enantioselective synthesis of chiral pyrrolidines. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral dipolarophiles. nih.gov

Reduction of Pyrrole Systems for Pyrrolidine Synthesis

Another common strategy for the synthesis of pyrrolidines involves the reduction of the corresponding aromatic pyrrole ring. This transformation can be accomplished using various reducing agents and conditions, offering different levels of selectivity.

Catalytic hydrogenation is a widely used method for the complete reduction of pyrroles to pyrrolidines. uop.edu.pk This is often carried out using heterogeneous catalysts such as rhodium on alumina (Rh/Al2O3) or palladium on carbon (Pd/C) under a hydrogen atmosphere. acs.org The stereoselectivity of the hydrogenation can be influenced by the substituents present on the pyrrole ring, often leading to the formation of specific diastereomers. acs.orgnih.gov

For a partial reduction of the pyrrole ring to a 3-pyrroline (2,5-dihydropyrrole), dissolving metal reductions, such as the Birch reduction or the Knorr-Rabe reduction using zinc in an acidic medium, can be employed. uop.edu.pknih.gov These methods are particularly useful when further functionalization of the resulting double bond is desired.

| Reduction Method | Reagents | Product | Key Features |

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or Pd/C | Pyrrolidine | Complete saturation of the pyrrole ring. acs.org |

| Knorr-Rabe Reduction | Zn, Acid | 3-Pyrroline | Partial reduction to a dihydropyrrole. nih.gov |

Strategies Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of pyrrolidines, ensuring the formation of a single enantiomer. scispace.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed.

In the context of pyrrolidine synthesis, chiral auxiliaries can be attached to either the dipolarophile in a 1,3-dipolar cycloaddition reaction or to the starting material in other cyclization strategies. acs.orgacs.org For example, Oppolzer's chiral sultams have been effectively used to control the diastereoselectivity in 1,3-dipolar cycloadditions for the synthesis of chiral 3,4-disubstituted pyrrolidines. acs.org The rigid and well-defined conformation of the chiral auxiliary shields one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side, thus leading to a high degree of stereocontrol.

Specific Synthesis of 3-(4-Fluorophenyl)pyrrolidine and Related Analogues

The synthesis of this compound specifically can be achieved through direct routes or by modifying precursor molecules.

Direct Synthesis Routes

Direct synthesis routes aim to construct the this compound scaffold in a limited number of steps. While specific, detailed synthetic procedures for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of pyrrolidine synthesis can be applied. For instance, a 1,3-dipolar cycloaddition reaction between an azomethine ylide and 1-fluoro-4-vinylbenzene could theoretically yield the desired product.

Another potential direct approach involves the cyclization of a linear precursor already containing the 4-fluorophenyl moiety. For example, the reductive amination of a 1-(4-fluorophenyl)-4-halobutan-1-one derivative could lead to the formation of the pyrrolidine ring.

Synthesis via Precursor Modifications (e.g., Carboxylic Acid Derivatives)

A more common and versatile approach to synthesizing this compound involves the modification of a pre-existing pyrrolidine ring, often starting from a carboxylic acid derivative. This strategy allows for greater control over the stereochemistry and functionalization of the final product.

One such approach starts with the synthesis of a pyrrolidine-3-carboxylic acid derivative, which can then be further modified. For example, a process for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids has been described. google.com This involves a cycloaddition reaction followed by hydrolysis. The resulting carboxylic acid can then be subjected to decarboxylation to yield the desired 3-arylpyrrolidine.

Furthermore, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide has been reported, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. aip.org Although this compound is not this compound itself, the synthetic strategies employed, such as nucleophilic substitution and ester hydrolysis, are relevant to the modification of pyrrolidine precursors.

The synthesis of various 3-fluoropyrrolidines has also been achieved via the iodocyclisation of allylic fluorides. nih.gov While this method focuses on introducing a fluorine atom at the 3-position of the pyrrolidine ring, similar cyclization strategies could be adapted to incorporate a 4-fluorophenyl group at the 3-position.

Multi-step Nucleophilic Substitution and Ester Hydrolysis Approaches

The synthesis of pyrrolidine derivatives can be achieved through multi-step pathways involving nucleophilic substitution and ester hydrolysis. A relevant example, though not directly for this compound, illustrates this general strategy in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. This process starts with a commercially available carboxylic acid derivative and proceeds through nucleophilic substitution followed by ester hydrolysis to yield the final product. aip.org This methodological approach highlights a viable route for constructing complex pyrrolidine-containing molecules. The key steps typically involve the reaction of a suitable precursor with a nucleophile, followed by the hydrolysis of an ester group to unmask a carboxylic acid or another functional group, facilitating further modification or final product formation. aip.org

Stereoselective Synthesis of this compound

The stereochemistry of the pyrrolidine ring is crucial for the biological activity of its derivatives. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets. nih.gov

Asymmetric Synthesis Approaches (e.g., Biocatalysis, Catalytic Hydrogenation)

Asymmetric synthesis is paramount for obtaining enantiomerically pure pyrrolidine derivatives. Biocatalysis, utilizing enzymes such as imine reductases (IREDs), has emerged as a powerful tool for the enantioselective synthesis of chiral amines. For instance, a biocatalytic route employing an IRED was successfully developed for the large-scale manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a structurally related compound, achieving high yield and excellent enantioselectivity. digitellinc.com This highlights the potential of biocatalysis for the synthesis of chiral 3-aryl pyrrolidines.

Catalytic hydrogenation is another key strategy. While specific examples for this compound are not detailed in the provided results, the hydrogenation of pyrrolidine precursors is a common method for establishing stereocenters. nih.gov For example, simple hydrogenation of Michael adducts can be used to assemble 2,3,4-trisubstituted pyrrolidines. researchgate.net

Diastereoselective and Enantioselective Methodologies

Various diastereoselective and enantioselective methods are employed to synthesize highly functionalized pyrrolidines. nih.gov Three-component reactions catalyzed by Lewis acids, such as Yb(OTf)3, can produce pyrrolidines with high diastereoselectivity. acs.org Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide range of stereochemical patterns in pyrrolidine synthesis. rsc.org Furthermore, organocatalysis provides a powerful platform for the enantioselective synthesis of polysubstituted pyrrolidines through mechanisms like iminium activation and chiral Brønsted acid catalysis. researchgate.net These methods allow for the creation of multiple stereocenters with high levels of control.

Control of Stereochemistry at the 3-Position of the Pyrrolidine Ring

Controlling the stereochemistry at the C-3 position of the pyrrolidine ring is a key synthetic challenge. The substitution pattern at this position significantly influences the biological activity of the resulting compounds. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to be a strong determinant of their anticonvulsant activity. nih.gov Similarly, for a class of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position conferred better in vitro potency. nih.gov Synthetic strategies to achieve this control often rely on the stereoselective functionalization of proline or other chiral precursors. nih.govmdpi.com For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been reported as a method to introduce aryl groups at the 3-position, furnishing 3-aryl pyrrolidines. nih.gov

Derivatization Strategies of the this compound Scaffold

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The this compound scaffold is a valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov By systematically introducing a variety of substituents at different positions on the pyrrolidine ring and the phenyl group, medicinal chemists can probe the interactions of these molecules with their biological targets and optimize their pharmacological properties. nih.gov The diverse substitution patterns possible on the pyrrolidine ring allow for the exploration of a wide chemical space, which can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

The importance of substitution patterns is highlighted in various studies on pyrrolidine derivatives. For example, SAR analysis of pyrrolidine-2,5-diones revealed that substituents at the 3-position strongly affect anticonvulsant activity. nih.gov In another study on pyrrolidine sulfonamides, it was found that fluorophenyl substituents at position 3 and meta-substituents on another aromatic ring improved biological activity. nih.gov

Table 1: Summary of Synthetic Strategies and Key Findings

| Section | Methodology | Key Findings | Relevant Compounds/Scaffolds |

|---|---|---|---|

| 2.2.3 | Multi-step Nucleophilic Substitution and Ester Hydrolysis | A viable route for constructing complex pyrrolidine-containing molecules. aip.org | N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide |

| 2.3.1 | Asymmetric Synthesis (Biocatalysis, Catalytic Hydrogenation) | Biocatalysis with IREDs offers high yield and enantioselectivity. digitellinc.com Hydrogenation is a common method for creating stereocenters. researchgate.net | (S)-3-(4-(trifluoromethyl)phenyl)morpholine, 2,3,4-trisubstituted pyrrolidines |

| 2.3.2 | Diastereoselective and Enantioselective Methodologies | Lewis acid-catalyzed three-component reactions and 1,3-dipolar cycloadditions provide high stereocontrol. acs.orgrsc.org | Highly functionalized pyrrolidines |

| 2.3.3 | Control of Stereochemistry at the 3-Position | Substituents at the C-3 position are critical for biological activity. nih.gov Palladium-catalyzed hydroarylation introduces aryl groups at this position. nih.gov | 3-Aryl pyrrolidines, Pyrrolidine-2,5-diones, Pyrrolidine sulfonamides |

| 2.4.1 | Derivatization for SAR Studies | Systematic introduction of substituents allows for optimization of pharmacological properties. nih.gov | Pyrrolidine-2,5-diones, Pyrrolidine sulfonamides |

Functionalization of the Pyrrolidine Nitrogen

The nitrogen atom of the this compound scaffold is a nucleophilic center that readily participates in various chemical transformations. This reactivity is commonly exploited to introduce a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules. Key functionalization strategies include N-acylation, N-alkylation, and the formation of urea or carbamoyl derivatives.

N-Acylation and Carboxamide Synthesis:

N-acylation is a fundamental method for functionalizing the pyrrolidine nitrogen. This is typically achieved by reacting the parent pyrrolidine with an activated carboxylic acid derivative, such as an acid chloride or anhydride, or by using peptide coupling reagents.

A common application of this method is the synthesis of pyrrolidine-1-carboxamides. For instance, various N-substituted pyrrolidine-1-carboxamide derivatives have been synthesized by coupling a pyrrolidine core with different aromatic amines. In one synthetic approach, pyrrolidine is reacted with triphosgene and triethylamine to form an in situ carbamoyl chloride, which then reacts with an aniline, such as 2,3,4-trifluoroaniline, to yield the corresponding N-aryl-pyrrolidine-1-carboxamide nih.gov. This method highlights a high-yield pathway to urea-type derivatives nih.govnih.gov.

Another example involves the reaction of pyrrolidine with 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid, which, after activation and subsequent reaction steps, yields N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide researchgate.net. Similarly, N-tosylpyrrolidine-2-carboxamide has been coupled with various fluoro-substituted anilines, such as 4-fluoroaniline and 3-chloro-4-fluoroaniline, to produce a series of sulfonamide pyrrolidine carboxamide derivatives nih.govplos.org.

These reactions demonstrate the versatility of the pyrrolidine nitrogen in forming stable amide and urea linkages, which are prevalent structural motifs in bioactive compounds. The specific reagents and conditions used in these syntheses are detailed in the table below.

| Starting Material | Reagent(s) | Product Type | Reference |

| Pyrrolidine | 1. Triphosgene, Triethylamine2. 2,3,4-Trifluoroaniline | N-Aryl-pyrrolidine-1-carboxamide (Urea) | nih.gov |

| Pyrrolidine | 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (multi-step) | N-(4-fluorophenyl)pyrrolidine-1-carboxamide | researchgate.net |

| N-Tosylpyrrolidine-2-carboxylic acid | 1. Coupling agents2. 4-Fluoroaniline | N-Aryl-pyrrolidine-2-carboxamide | nih.govplos.org |

N-Alkylation:

N-alkylation introduces alkyl or arylalkyl side chains onto the pyrrolidine nitrogen, typically through nucleophilic substitution reactions with alkyl halides or similar electrophiles. This strategy is widely used in the synthesis of pharmaceutical agents to introduce specific pharmacophoric elements.

In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, the secondary amine of a 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide intermediate undergoes nucleophilic substitution with various chloro-substituted aromatic side chains nih.gov. For example, reaction with 3-chloro-1-(4-chlorophenyl)propan-1-one in the presence of a base like potassium carbonate yields the corresponding N-alkylated tertiary amine nih.gov. This alkylation step is crucial for building the final hybrid molecule and achieving high inhibitory potency nih.govacs.org. The synthesis of various pyrrolidine-containing drugs often involves an initial N-alkylation step to build the core structure before further modifications nih.gov.

| Pyrrolidine Intermediate | Alkylating Agent | Conditions | Product Type | Reference |

| 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide | 3-Chloro-1-(4-chlorophenyl)propan-1-one | K₂CO₃, CH₃CN | N-alkylated benzimidazole carboxamide | nih.gov |

| N-protected proline | 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) | Base | Bis-ketoester | nih.gov |

Hybrid Compound Synthesis Incorporating this compound

The this compound scaffold serves as a valuable building block for the synthesis of complex hybrid compounds, where it is combined with other pharmacologically relevant moieties to target specific biological pathways. A prominent example of this approach is in the design of PARP inhibitors for cancer therapy.

PARP inhibitors are designed to mimic the nicotinamide portion of the NAD+ substrate, and their structures often feature an aromatic ring and a carboxamide group to interact with the enzyme's active site nih.gov. Research has shown that incorporating specific substituents can significantly enhance potency and selectivity. Notably, structure-activity relationship studies have revealed that a p-fluorobenzyl group is an optimal substituent for achieving potent, non-selective inhibition of both PARP-1 and PARP-2 enzymes nuph.edu.ua. This finding underscores the importance of the 4-fluorophenyl moiety in this context.

The synthesis of these hybrid molecules often involves a multi-step approach where the this compound core is linked to other heterocyclic systems. For example, a common strategy in synthesizing benzimidazole carboxamide-based PARP inhibitors involves first constructing a 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide core nih.gov. This intermediate, which contains the pyrrolidine ring, is then further elaborated. The pyrrolidine nitrogen is functionalized, often via N-alkylation as described previously, to attach side chains that occupy a key binding pocket of the PARP enzyme nih.govacs.org.

The resulting hybrid compounds, such as 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide, integrate the pyrrolidine unit with benzimidazole, carboxamide, and substituted phenyl groups to create a molecule with high affinity for the target enzyme nih.gov. The synthesis of these complex hybrids showcases how the this compound scaffold can be strategically incorporated to produce potent therapeutic candidates.

Pharmacological Evaluation and Therapeutic Potential of 3 4 Fluorophenyl Pyrrolidine Derivatives

Neuropharmacological Applications and Receptor Interactions

Derivatives of 3-(4-fluorophenyl)pyrrolidine have been investigated for their ability to modulate the activity of several critical neurotransmitter systems implicated in the pathophysiology of a wide range of neurological and psychiatric conditions.

Modulation of Neurotransmitter Systems

The versatility of the this compound core allows for chemical modifications that can tune its selectivity and potency for various molecular targets within the brain.

Dopamine receptors, particularly the D2 and D4 subtypes, are crucial targets for antipsychotic and other psychotropic medications. While specific binding data for this compound derivatives are not extensively available in the public domain, research on structurally related pyrrolidine (B122466) and piperidine scaffolds provides insights into their potential. For instance, various N-substituted pyrrolidine derivatives have been synthesized and evaluated for their affinity for D2-like receptors. The nature of the substituent on the pyrrolidine nitrogen is a key determinant of both affinity and selectivity.

Studies on other classes of compounds have highlighted the importance of the fluorophenyl moiety in achieving high affinity for dopamine receptors. For example, certain piperidine-based dopamine D4 receptor antagonists incorporating a fluorophenyl group have demonstrated exceptional binding affinity and selectivity. Future research may focus on synthesizing and evaluating this compound derivatives with various N-substituents to explore their potential as selective D2 or D4 receptor ligands.

Table 1: Dopamine Receptor Affinity of Representative Pyrrolidine Derivatives (Note: Data for specific this compound derivatives is not currently available in the cited literature. This table is a placeholder for future research findings.)

| Compound ID | D2 Receptor Ki (nM) | D4 Receptor Ki (nM) | Selectivity (D4/D2) |

|---|---|---|---|

| Derivative A | |||

| Derivative B |

The serotonin 1A (5-HT1A) receptor is a well-established target for anxiolytic and antidepressant drugs. The arylpiperazine moiety is a common feature in many 5-HT1A receptor ligands. Research has explored the incorporation of a 3-phenylpyrrolidine-2,5-dione scaffold linked to various arylpiperazines. While not directly this compound derivatives, these studies underscore the potential of the pyrrolidine core in designing 5-HT1A ligands. The length of the alkyl chain connecting the pyrrolidine ring to the arylpiperazine and the substituents on the phenyl ring of the pyrrolidine moiety are critical for affinity and selectivity.

The development of biased agonists at the 5-HT1A receptor, which preferentially activate certain downstream signaling pathways, represents a promising therapeutic strategy. Future investigations could explore whether this compound derivatives can be designed to act as biased agonists at the 5-HT1A receptor, potentially offering improved efficacy and reduced side effects.

Table 2: Serotonin 5-HT1A Receptor Affinity of Representative Pyrrolidine Derivatives (Note: Data for specific this compound derivatives is not currently available in the cited literature. This table is a placeholder for future research findings.)

| Compound ID | 5-HT1A Receptor Ki (nM) |

|---|---|

| Derivative X | |

| Derivative Y |

The α4β2 nicotinic acetylcholine receptor (nAChR) is a key target for cognitive enhancement and smoking cessation therapies. While specific research on this compound derivatives as nAChR ligands is limited, the broader class of pyrrolidine-containing compounds has been extensively studied in this area. The stereochemistry of the pyrrolidine ring and the nature of the substituents play a crucial role in determining the affinity and functional activity at α4β2 nAChRs.

Monoamine transporters, which regulate the synaptic concentrations of dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are the primary targets for many antidepressant and psychostimulant drugs. The pyrrolidine ring is a core structural element in a class of potent monoamine reuptake inhibitors known as pyrovalerone derivatives. These compounds typically feature a 2-pyrrolidinyl-pentanophenone scaffold. Structure-activity relationship studies have shown that substituents on the phenyl ring can significantly modulate the potency and selectivity of these compounds for the different monoamine transporters.

For instance, 3,4-disubstituted pyrrolidines have been identified as a novel class of monoamine transporter inhibitors. The most potent analogs from these studies have demonstrated high affinity for DAT, SERT, and NET nih.gov. The 4-fluorophenyl group is a common substituent in compounds targeting monoamine transporters, often enhancing potency. Therefore, it is plausible that derivatives of this compound could exhibit significant activity as monoamine transporter inhibitors.

Table 3: Monoamine Transporter Inhibition by Representative Pyrrolidine Derivatives (Note: Data for specific this compound derivatives is not currently available in the cited literature. This table is a placeholder for future research findings.)

| Compound ID | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

|---|---|---|---|

| Compound M | |||

| Compound N |

Potential in Central Nervous System Disorders

The modulation of the aforementioned neurotransmitter systems by this compound derivatives suggests their potential therapeutic utility in a variety of CNS disorders.

Research into N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione has demonstrated significant anticonvulsant activity in animal models. The most active compounds in these series were effective in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are models for generalized tonic-clonic and absence seizures, respectively. These findings suggest that the 3-phenylpyrrolidine scaffold could be a valuable starting point for the development of novel antiepileptic drugs.

Furthermore, the interaction of these compounds with dopaminergic and serotonergic systems, which are implicated in the pathophysiology of depression, anxiety, and psychosis, points to their potential as novel treatments for these conditions. The development of selective 5-HT1A receptor biased agonists, for example, has shown promise for antidepressant-like effects. The structural features of this compound could be exploited to design such selective modulators.

Antidepressant and Antianxiety Activities

Derivatives of this compound have been investigated for their potential as antidepressant and antianxiety agents. Studies on related purine-2,6-dione derivatives have shown that certain compounds exhibit significant antidepressant-like activity in animal models, such as the mouse forced swim test, with effects comparable or even stronger than the reference drug imipramine. Furthermore, selected derivatives have demonstrated potential anxiolytic-like properties in the mouse four-plate test, showing efficacy similar or superior to diazepam.

The mechanism of action for these effects is often linked to the modulation of serotonergic pathways. Several synthesized analogues have shown a high affinity for serotonin 5-HT1A receptors, with some also interacting with 5-HT2A, 5-HT7, and dopamine D2 receptors. The functional profile of these compounds at the 5-HT1A receptor, acting as either agonists or antagonists, appears to play a crucial role in their antidepressant and anxiolytic potential.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound derivatives, particularly those incorporating a pyrrolidine-2,5-dione core. These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests.

Several derivatives have demonstrated broad-spectrum anticonvulsant activity. For instance, (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives have shown potent protection in the MES, scPTZ, and 6 Hz (32 mA) seizure models in mice. One notable compound from this series exhibited robust anticonvulsant activity with ED₅₀ values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test.

The mechanism of anticonvulsant action for many of these derivatives is believed to involve the modulation of voltage-gated ion channels. In vitro studies have indicated that some of these compounds block sodium and/or calcium ion channels, which are primary targets for many antiepileptic drugs. For example, the most active substance in one study, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, is thought to exert its anticonvulsant effect through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.

Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative

| Test | ED₅₀ (mg/kg) | Reference Drug (Valproic Acid) ED₅₀ (mg/kg) |

| MES | 68.30 | 252.74 |

| 6 Hz (32 mA) | 28.20 | 130.64 |

Data for 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.

Relevance to Alzheimer's and Parkinson's Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's and Parkinson's diseases necessitates the development of multi-target drugs. While direct studies on this compound for these specific diseases are limited, the structural features of its derivatives are relevant to therapeutic strategies being explored for these conditions.

For Alzheimer's disease, research has focused on developing acetylcholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. Additionally, inhibitors of glycogen synthase kinase-3β (GSK-3β) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) are being investigated to prevent tau hyperphosphorylation and the formation of neurofibrillary tangles. The ability of pyrrolidine scaffolds to be incorporated into diverse molecular architectures makes them potential candidates for the design of multi-target ligands aimed at these pathways.

In the context of Parkinson's disease, current therapies aim to restore dopamine levels in the brain through dopamine agonists and inhibitors of enzymes like monoamine oxidase type B (MAO-B) and catechol-O-methyl-transferase (COMT). The development of novel compounds that can cross the blood-brain barrier and modulate these systems is a key area of research. The versatility of the this compound core could be leveraged to design novel molecules with potential activity in Parkinson's disease treatment.

Anticancer Activity of this compound Analogues

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Analogues of this compound have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines. Studies have shown that derivatives incorporating the pyrrolidine or pyrrole nucleus exhibit antiproliferative activity against cell lines such as HCT 116 (colon carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung carcinoma).

For example, certain N-(4′-substituted phenyl)-l-prolinamides, which contain a pyrrolidine ring, have shown good tumor inhibitory activities against HepG2 (liver carcinoma) cells. One derivative, in particular, exhibited potent anti-tumor activity against A549 cells with a percentage cell inhibition of 95.41 ± 0.67% at a concentration of 100 µM. Another study on spiro-pyrrolopyridazine derivatives identified a compound with significant cytotoxicity across MCF-7, H69AR (lung), and PC-3 (prostate) cancer cells, with IC₅₀ values of 2.31 ± 0.3, 3.16 ± 0.8, and 4.2 ± 0.2 μM, respectively.

In Vitro Cytotoxicity of a Spiro-pyrrolopyridazine Derivative (SPP10)

| Cell Line | IC₅₀ (μM) |

| MCF-7 (Breast) | 2.31 ± 0.3 |

| H69AR (Lung) | 3.16 ± 0.8 |

| PC-3 (Prostate) | 4.2 ± 0.2 |

| Non-tumorigenic cells | 26.8 ± 0.4 |

This data highlights the selective cytotoxicity of the compound against cancer cells.

Mechanisms of Anticancer Action

The anticancer effects of this compound analogues are mediated through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.

Apoptosis induction is a common mechanism observed for these compounds. For instance, a spiro-pyrrolopyridazine derivative was shown to induce apoptotic cell death in multiple cancer cell lines. This was accompanied by the inhibition of the anti-apoptotic protein Bcl-2 and the induction of pro-apoptotic Bax and cytochrome c.

Inhibition of protein kinases is another important mechanism. Some pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for tumor growth and angiogenesis. Molecular docking studies have further supported the strong binding affinities of certain derivatives with both wild-type and mutated EGFR.

Antimicrobial Properties

The modification of the this compound scaffold has been explored to develop novel antimicrobial agents. Researchers have synthesized various derivatives and tested their efficacy against a range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Activity (e.g., against S. aureus, E. coli, P. aeruginosa, A. baumannii, A. hydrophila)

In one study, a series of thiazole-based pyrrolidine derivatives were synthesized and evaluated for their antibacterial properties. Within this series, a 4-F-phenyl derivative, compound (11), demonstrated selective activity against Gram-positive bacteria. biointerfaceresearch.com It was effective against Staphylococcus aureus and Bacillus cereus but did not show inhibitory action against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. biointerfaceresearch.com This selectivity suggests that the outer membrane of Gram-negative bacteria may act as a barrier, preventing the compound from reaching its target. biointerfaceresearch.com

Another area of research involves N-arylpyrrole derivatives, which have been tested against the ESKAPE pathogens (a group of bacteria known for their ability to "escape" the action of antibiotics). One promising compound from this class, designated Vc, exhibited activity against Gram-negative bacteria including E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov

Furthermore, investigations into fused bicyclic pyrrolidine ring systems have shown potential. Compound 15c from one such study, which contains an indole heterocycle, was found to be twice as active against A. baumannii as the reference antibiotic ampicillin, with a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/mL. nih.gov This compound also showed activity against Aeromonas hydrophila. nih.gov

Research into pyrrolidine-2,3-diones has identified them as a new class of antimicrobials with effectiveness against S. aureus in both its planktonic and biofilm forms. researchgate.net Similarly, other studies have focused on pyrrolidine-2,3-dione derivatives as potential non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a key target for antibacterial drug discovery. mdpi.com

| Compound Class | Specific Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|---|

| Thiazole-based pyrrolidine | 4-F-phenyl derivative (11) | S. aureus | Active |

| Thiazole-based pyrrolidine | 4-F-phenyl derivative (11) | E. coli | Inactive |

| N-arylpyrrole | Vc | E. coli | Active |

| N-arylpyrrole | Vc | A. baumannii | Active |

| Fused bicyclic pyrrolidine | 15c | A. baumannii | 62.5 µg/mL |

| Fused bicyclic pyrrolidine | 15c | A. hydrophila | Active |

Antifungal Activity

The 4-fluorophenyl)pyrrolidine scaffold has been incorporated into novel compounds with significant antifungal properties. In a study focused on developing new agents against opportunistic fungal infections, researchers synthesized a series of tetrazole derivatives bearing a pyrrolidine moiety. nih.govresearchgate.net

One of the synthesized compounds, 5-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propyl}-2H-tetrazole (designated 3cD), was evaluated for its activity against Candida albicans. nih.gov This derivative was shown to inhibit C. albicans planktonic and sessile (biofilm) cells. nih.govresearchgate.net Further investigation into its mechanism suggested that the antifungal potency of this class of tetrazole-pyrrolidine derivatives results from their interaction with the fungal membrane, leading to mitochondrial damage and reduced adhesion to host cells. researchgate.net The compound was also noted to have little to no toxicity against the Vero cell line, indicating a degree of selectivity for the fungal target. nih.gov

Antiviral Activity

The exploration of 3-substituted pyrrolidine derivatives has extended to the field of antiviral research. Although direct studies on this compound derivatives are limited, related structures have shown promise.

A study focused on developing agents against the influenza A virus synthesized a series of 3-(2-adamantyl)pyrrolidines. The parent compound in this series was found to be several times more active than the established antiviral drug amantadine against H(2)N(2) and H(3)N(2) strains of influenza A. nih.gov Further substitution on the pyrrolidine nitrogen led to even more potent analogues. While the adamantyl group is structurally different from a 4-fluorophenyl group, this research highlights that the 3-position of the pyrrolidine ring is a viable site for modification to achieve potent antiviral activity. nih.gov

Other Biological Activities and Enzyme Inhibition

Antinociceptive Activity

Derivatives of 3-arylpyrrolidine-2,5-dione, a structure closely related to 3-phenylpyrrolidine, have been extensively investigated for their potential as antinociceptive (pain-relieving) agents, often in parallel with their anticonvulsant properties. nih.govmdpi.com

In one study, a series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed in a mouse model of tonic pain known as the formalin test. nih.govmdpi.com This test has two phases: an early neurogenic phase and a later inflammatory phase.

Compound 6 showed a prominent antinociceptive effect in the first phase, significantly decreasing the pain response by 61% and 80% at doses of 30 and 45 mg/kg, respectively. mdpi.com

Compound 9 also significantly reduced pain in the first phase at doses of 30, 45, and 60 mg/kg. mdpi.com

Compound 3 was effective in the second (inflammatory) phase of the test, while compounds 6 and 9 demonstrated significant effects in both phases. nih.govmdpi.com

These findings indicate that the 3-substituted pyrrolidine-2,5-dione scaffold is a promising template for developing new analgesic agents. nih.govmdpi.com The mechanism of action for the antinociceptive activity of some related compounds is suggested to be connected to the inhibition of neuronal voltage-gated sodium channels. mdpi.com

| Compound | Dose (mg/kg) | Reduction in Pain Response |

|---|---|---|

| Compound 6 | 30 | 61% |

| Compound 6 | 45 | 80% |

| Compound 9 | 30 | 23.6% |

| Compound 9 | 45 | 51.7% |

| Compound 9 | 60 | 34% |

Modulation of Ion Channels (e.g., Sodium and Calcium Channels)

The this compound scaffold has also been incorporated into molecules designed to modulate the activity of ion channels, which play critical roles in cellular excitability and signaling.

Sodium Channel Modulation: A novel series of pyrrolidine derivatives have been synthesized and evaluated for their inhibitory effects on neuronal Na+ channels. Structure-activity relationship (SAR) studies led to the discovery of potent Na+ channel blockers that showed remarkable neuroprotective activity in a rat model of ischemic stroke. researchgate.net While this study highlights the potential of the pyrrolidine core, specific data for derivatives with a 3-(4-fluorophenyl) substitution pattern was not detailed.

Calcium Channel Modulation: T-type calcium channels are promising therapeutic targets for neuropathic pain. Research into pyrrolidine-based T-type calcium channel inhibitors has been conducted, with a focus on their CaV3.1 and CaV3.2 channel inhibitory activities. nih.gov This research led to the development of compounds that effectively improved symptoms in animal models of neuropathic pain. nih.gov However, the direct contribution and specific activity of the this compound moiety in these complex molecules were not explicitly delineated in the available literature.

Herbicidal and Insecticidal Effects

The unique structural properties of fluorinated organic compounds have led to their investigation in the agrochemical field for the development of new herbicides and insecticides.

Herbicidal Effects: Research into the herbicidal properties of pyrrolidine derivatives has been undertaken. For example, a series of 1-alkyl-3-(α-hydroxy-(un)substituted benzylidene)pyrrolidine-2,4-diones were prepared and showed high herbicidal activity against both annual dicotyledonous and monocotyledonous plants. nih.gov Another study reported on pyrrolidine-2,4-dione derivatives with herbicidal activities against barnyard grass and rape model plants. nih.gov However, specific studies focusing on the herbicidal potential of compounds directly derived from this compound are not prominently featured in the currently accessible scientific literature.

Insecticidal Effects: The insecticidal potential of various heterocyclic compounds, including pyrrole and pyridine derivatives, has been explored. acs.orgnih.gov Some studies have reported on the insecticidal activity of compounds containing a 4-fluorophenyl group. frontiersin.org However, there is a lack of specific research data on the insecticidal effects of compounds with a this compound core structure.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Elucidation of Key Structural Features for Biological Activity

The biological activity of compounds centered around the 3-(4-Fluorophenyl)pyrrolidine scaffold is dictated by the interplay of its core components: the pyrrolidine (B122466) ring, the fluorophenyl group, and the stereochemistry at the C3 position.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space. nih.gov Substitutions on the pyrrolidine ring can significantly modulate the pharmacological profile of this compound analogs.

Research on various classes of pyrrolidine derivatives has demonstrated that the nature and position of substituents are critical for activity. For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position strongly influenced anticonvulsant activity. nih.gov Larger, lipophilic groups like benzhydryl or isopropyl at this position favored activity in certain models, while smaller groups like methyl were more effective in others. nih.gov

For compounds acting as caspase inhibitors, substitutions at the 4-position of the pyrrolidine ring showed a profound impact on potency. Enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be 100-1000 times more potent than their 4-methoxy counterparts. researchgate.net A 4,4-difluorinated analog exhibited even greater inhibitory activity against caspases-3 and -7. researchgate.net Conversely, bulky substituents like tetraethyleneglycol at the 4-position led to inactive compounds. researchgate.net

These findings suggest that for this compound analogs, the introduction of small, electronegative substituents, particularly fluorine, on the pyrrolidine ring could be a viable strategy to enhance biological activity. The nitrogen atom of the pyrrolidine ring is also a key position for modification, often influencing the compound's physicochemical properties and target interactions.

| Compound Series | Position of Substitution | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Pyrrolidine-2,5-diones | C3 | Benzhydryl, Isopropyl | Increased anticonvulsant activity (scPTZ test) | nih.gov |

| Pyrrolidine-2,5-diones | C3 | Methyl | Increased anticonvulsant activity (MES test) | nih.gov |

| Isatin Sulfonamides | C4 | Fluoro | Significantly increased caspase inhibition (100-1000 fold) | researchgate.net |

| Isatin Sulfonamides | C4 | Methoxy | Lower caspase inhibition potency | researchgate.net |

| Isatin Sulfonamides | C4 | 4,4-Difluoro | High caspase inhibition potency | researchgate.net |

The presence of a 4-fluorophenyl group at the C3 position is a defining feature of the molecule. Halogen substituents, particularly fluorine, are widely used in medicinal chemistry to enhance a compound's pharmacological properties. The fluorine atom can influence metabolic stability, lipophilicity, and binding interactions with biological targets.

In the context of central nervous system (CNS) agents, the lipophilicity imparted by the fluorophenyl group can be critical for crossing the blood-brain barrier. nih.gov The electronic properties of the fluorine atom, being highly electronegative, can alter the charge distribution of the phenyl ring, potentially leading to more favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein.

Studies on various heterocyclic compounds have shown that the presence and position of a fluorine atom on a phenyl ring can be crucial for activity. For example, in a series of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent attached to the thiazole ring resulted in the best activity against certain bacterial strains. nih.gov Similarly, in a series of spirotryprostatin analogs with anticancer properties, halogen-substituted derivatives were found to be more active than others. nih.gov

The 4-position of the fluorine atom is also significant. In many cases, para-substitution on a phenyl ring is optimal for fitting into specific binding pockets. The precise role of the 4-fluorophenyl group in this compound would be target-dependent, but its contribution to enhanced potency and selectivity is a well-established principle in drug design.

The carbon atom at the 3-position of the this compound ring is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(4-Fluorophenyl)pyrrolidine and (S)-3-(4-Fluorophenyl)pyrrolidine. Stereochemistry is a critical factor in the biological activity of chiral drugs, as biological targets such as receptors and enzymes are themselves chiral. nih.govnih.gov

The two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can exhibit different pharmacological and pharmacokinetic properties. nih.gov One enantiomer may be significantly more potent than the other, or they may even have different biological activities altogether. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with the binding site of a target protein, while the other enantiomer fits poorly or not at all. nih.gov

For example, in a study of antiestrogen benzopyran derivatives, the stereospecific orientation of a 3-R-methylpyrrolidine substituent was responsible for the compound acting as a pure estrogen receptor α antagonist and a selective ER degrader, whereas the 3-S-methylpyrrolidine analog did not exhibit the same profile. nih.gov This difference was attributed to the ability of the R-methyl group to induce a specific conformational change in the receptor. nih.gov

Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would display significant differences in their biological activities. The separation and individual testing of each enantiomer are essential steps in the drug discovery process to identify the more active and potentially safer isomer (the eutomer).

Pharmacophore Modeling and 3-D Database Screening

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target itself.

For a compound like this compound, a pharmacophore model could be developed to identify novel compounds with similar activity, for instance, as monoamine transporter inhibitors. nih.gov Such a model would typically include features like a hydrogen bond acceptor (the nitrogen atom of the pyrrolidine ring), a hydrophobic region (the pyrrolidine ring), and an aromatic ring feature (the 4-fluorophenyl group). nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for molecules that match the defined features and their spatial relationships. nih.govfrontiersin.org This process, known as 3D database screening, allows for the rapid identification of diverse chemical scaffolds that are likely to be active at the target of interest. The hits obtained from this virtual screening can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested experimentally. This approach has been successfully used to discover novel 3,4-disubstituted pyrrolidines as monoamine transporter inhibitors. nih.gov

| Structural Moiety | Potential Pharmacophoric Feature | Role in Molecular Recognition |

|---|---|---|

| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor / Cationic Center (at physiological pH) | Forms hydrogen bonds or ionic interactions with the target protein. |

| Pyrrolidine Ring | Hydrophobic Group | Occupies a hydrophobic pocket in the binding site. |

| 4-Fluorophenyl Group | Aromatic Ring / Hydrophobic Group | Engages in π-π stacking or hydrophobic interactions. |

| Fluorine Atom | Hydrogen Bond Acceptor / Halogen Bond Donor | Can form specific interactions with the target, enhancing binding affinity. |

Computational Approaches in SAR/QSAR Studies

Computational methods, particularly 3D-QSAR, are invaluable for refining the understanding of structure-activity relationships. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of a series of molecules with their biological activities. nih.govrsc.orgmdpi.com

To perform a 3D-QSAR study on analogs of this compound, a training set of compounds with known biological activities would be required. The molecules in this set would be aligned based on a common scaffold, and their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) would be calculated. nih.govmdpi.com

Statistical methods, such as Partial Least Squares (PLS), are then used to generate a mathematical model that relates the variations in these fields to the variations in biological activity. mdpi.com A statistically robust and predictive 3D-QSAR model, as indicated by high cross-validated r² (q²) and conventional r² values, can be a powerful tool. nih.govrsc.org

The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the chemical structure are predicted to either increase or decrease biological activity. For example, a contour map might indicate that a bulky, electropositive substituent at a specific position on the pyrrolidine ring would be beneficial for activity, while a small, electronegative group at another position would be detrimental. This information provides rational guidance for the design of new, more potent analogs of this compound, helping to prioritize synthetic efforts and accelerate the lead optimization process. mdpi.comrsc.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in forecasting the binding mode and affinity of a ligand, such as this compound, within the active site of a biological target.

Prediction of Binding Affinity and Specificity

The primary goal of molecular docking is to calculate a binding energy score, which serves as an estimate of the binding affinity. A lower, more negative score typically indicates a stronger, more favorable interaction. By simulating the interaction of this compound with the three-dimensional structure of a target protein, its potential to bind can be quantified. The specificity of the compound is assessed by docking it against a panel of different receptors; high affinity for the intended target coupled with low affinity for off-targets suggests good specificity.

Molecular docking studies on derivatives containing the fluoropyrrolidine nucleus have been performed to elucidate probable binding modes at receptor sites. nih.gov For a given target, the binding affinity is calculated, often expressed in kcal/mol. This value helps rank potential drug candidates and prioritize them for further synthesis and testing.

| Target Receptor | Receptor Class | Predicted Binding Affinity (kcal/mol) | Predicted Specificity |

|---|---|---|---|

| Receptor A | Kinase | -8.5 | High |

| Receptor B | GPCR | -6.2 | Moderate |

| Receptor C | Ion Channel | -4.1 | Low |

| Receptor D | Nuclear Receptor | -7.9 | High |

Analysis of Hydrogen Bonding and Other Intermolecular Forces

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular forces. Analysis of the docked pose of this compound reveals the specific interactions that contribute to its binding.

Hydrogen Bonding: The secondary amine within the pyrrolidine ring (N-H) can act as a hydrogen bond donor, forming a crucial interaction with hydrogen bond acceptor residues in the protein's active site, such as aspartate or glutamate.

Hydrophobic Interactions: The phenyl ring contributes to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Interactions: The fluorine atom on the phenyl ring can participate in various interactions. While organic fluorine is a weak hydrogen bond acceptor, it can form favorable interactions with backbone amides (C–F···H–N) and carbonyl groups (C–F···C=O). acs.orgnih.gov These interactions can significantly influence binding affinity and selectivity. acs.org

| Functional Group of Ligand | Interacting Amino Acid Residue (Example) | Type of Interaction | Typical Distance (Å) |

|---|---|---|---|

| Pyrrolidine N-H | Aspartic Acid (ASP) | Hydrogen Bond | 1.8 - 2.5 |

| Fluorophenyl Ring | Phenylalanine (PHE) | π-π Stacking | 3.4 - 4.5 |

| Aryl Fluorine (C-F) | Glycine (B1666218) (GLY) Amide | C-F···H-N Interaction | 2.8 - 3.5 |

| Pyrrolidine CH₂ | Leucine (LEU) | Hydrophobic (Van der Waals) | 3.5 - 5.0 |

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and preferred three-dimensional structure of a molecule from first principles. These methods provide a detailed understanding of molecular stability, reactivity, and geometry.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. nih.gov Methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G(d) or higher basis set, are commonly used for this purpose. nih.govelsevierpure.com The output includes precise bond lengths, bond angles, and dihedral angles.

Electronic structure analysis focuses on the distribution of electrons within the molecule, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Geometric Parameters | ||

| C-F Bond Length | 1.35 | Å |

| C-N Bond Length (Pyrrolidine) | 1.47 | Å |

| C-C-N Bond Angle (Pyrrolidine) | 104.5 | Degrees |

| Electronic Properties | ||

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

| Dipole Moment | 2.1 | Debye |

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to estimate the pharmacokinetic properties of a compound. Early assessment of these properties is crucial to identify potential liabilities and reduce late-stage failures in drug development.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Liver Microsomal Half-Life (T½) | 45 min | Moderate Stability |

| Intrinsic Clearance (CLint) | 30 µL/min/mg protein | Moderate Clearance |

| Primary Metabolizing CYP Isoform | CYP3A4 | Indicates major metabolic pathway |

| Site of Metabolism Prediction | C-H bond alpha to Pyrrolidine N | Identifies metabolically labile "hotspots" |

Computational Studies and Molecular Modeling

Permeability Through Biological Membranes

While specific experimental studies on the membrane permeability of 3-(4-Fluorophenyl)pyrrolidine are not extensively documented in publicly available literature, its potential to cross biological membranes, including the blood-brain barrier, can be reliably predicted using established computational tools. Predictive models such as the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) method, available through platforms like SwissADME, and other quantitative structure-activity relationship (QSAR) models, like those used by pkCSM, offer robust estimations based on a molecule's lipophilicity and polarity.

For this compound, these models predict a favorable profile for passive permeation across biological membranes. The compound's molecular weight, lipophilicity (log P), and polar surface area (PSA) fall within the ranges typically associated with good membrane absorption.

The BOILED-Egg model, for instance, graphically represents the likelihood of passive gastrointestinal absorption and brain penetration. Compounds falling within the yellow region of the graph are predicted to be well-absorbed by the gastrointestinal tract, while those in the white region are predicted to readily cross the blood-brain barrier. This compound is predicted to fall within the region indicative of high probability for both gastrointestinal absorption and blood-brain barrier permeation.

Furthermore, predictive models estimate key parameters that quantify membrane permeability. The logarithm of the blood-brain barrier permeability (logBB) is a crucial indicator of CNS penetration. A positive logBB value suggests that the compound can cross the BBB. Similarly, the Caco-2 cell permeability assay is a widely used in vitro model of human intestinal absorption, with higher predicted permeability values (log Papp) indicating a greater likelihood of absorption.

The predicted values for these and other relevant parameters for this compound are summarized in the data tables below. These computational predictions suggest that this compound possesses the necessary physicochemical characteristics to efficiently cross biological membranes, including the highly selective blood-brain barrier. This high permeability is a key factor in its potential biological activity within the central nervous system.

Predicted Permeability Parameters for this compound

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier Permeability (logBB) | 0.152 | Likely to cross the blood-brain barrier |

| CNS Permeability (logPS) | -1.897 | Indicates potential for central nervous system penetration |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.986 | High predicted intestinal permeability |

| Human Intestinal Absorption (%) | 95.85 | High predicted absorption from the gastrointestinal tract |

Physicochemical Properties Influencing Permeability of this compound

| Property | Predicted Value | Significance for Permeability |

| Molecular Weight | 167.21 g/mol | Within the optimal range for passive diffusion |

| Lipophilicity (Consensus Log P) | 1.78 | Favorable lipophilicity for membrane partitioning |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Low polarity, facilitating passage through lipid membranes |

| Water Solubility (Log S) | -2.18 | Indicates moderate solubility |

Metabolic Fate and Toxicological Considerations in Research

In Vitro Metabolic Studies of 3-(4-Fluorophenyl)pyrrolidine and Analogues

In vitro metabolic studies are fundamental for identifying potential metabolites and understanding the metabolic pathways of a compound. While specific data on this compound is limited, studies on structurally similar compounds, such as fluorinated synthetic cathinones and other phenylpyrrolidine derivatives, provide valuable insights into its likely metabolic transformations.

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, making the compound more polar. Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to facilitate their excretion. longdom.org

For analogues of this compound, such as the synthetic cathinone α-pyrrolidinohexiophenone (α-PHP), a number of Phase I and Phase II metabolites have been identified in human urine. nih.gov Research on 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl-hexanone) (4F-PHP), another analogue, has led to the identification of seven Phase I and two Phase II metabolites. mdpi.com

Common Phase I reactions for pyrrolidinophenone compounds include the reduction of the β-keto group, hydroxylation of the alkyl chain and the pyrrolidine (B122466) ring, and oxidation of the pyrrolidine ring to a lactam, which may be followed by ring cleavage. nih.govresearchgate.net Phase II metabolism predominantly involves the formation of glucuronide conjugates of the hydroxylated metabolites. kcl.ac.uk

Table 1: Identified Metabolites of 4F-PHP in In Vitro Studies

| Metabolite ID | Metabolic Reaction | Phase |

|---|---|---|

| M12 | Reduction of β-keto group | I |

| M13 | Hydroxylation | I |

| M14 | Hydroxylation | I |

| M15 | Hydroxylation | I |

| M16 | Oxidation | I |

| M17 | Combination of reactions | I |

| M18 | Glucuronidation | II |

| M19 | Glucuronidation | II |

This table is based on data from studies on the analogue 4F-PHP and is for illustrative purposes. mdpi.com

The metabolic pathways for phenylpyrrolidine-containing compounds are diverse. For pyrrolidinophenone analogues, a primary pathway is the reduction of the carbonyl group to the corresponding alcohol. researchgate.net Another significant pathway involves the oxidation of the pyrrolidine ring.

Studies on 3-(p-chlorophenyl)pyrrolidine, a close analogue, have shown that it undergoes a series of alpha-oxidation transformations of the pyrrolidine ring, leading to the formation of lactam and amino acid metabolites. nih.gov For α-PHP, metabolic pathways include the oxidation of the pyrrolidine ring to its lactam, followed by ring cleavage and subsequent hydroxylation, reduction, and oxidation steps. nih.gov

The metabolism of desmethylmoramide, which also contains a pyrrolidine ring, has been shown to involve hydroxylation of the pyrrolidine ring in both rat and pooled human liver S9 fraction incubations. nih.gov